
1-(4-Isopropoxyphenyl)propan-2-one
描述
The compound 1-(4-Isopropoxyphenyl)propan-2-one is structurally related to various phenylpropanone derivatives that have been studied for their chemical and biological activities. Although the specific compound is not directly examined in the provided papers, the related compounds offer insights into the potential characteristics and behaviors of 1-(4-Isopropoxyphenyl)propan-2-one.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted phenylpropanones with various reagents. For instance, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate . Similarly, 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones were synthesized by reacting 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides . These methods could potentially be adapted for the synthesis of 1-(4-Isopropoxyphenyl)propan-2-one by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of phenylpropanone derivatives is often analyzed using spectroscopic methods such as IR, NMR, and MS. For example, the structure of synthesized (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was elucidated using IR, UV, 1H-NMR, and 13C-NMR spectra . Similarly, the structures of the synthesized 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones were supported by IR, 1H- and 13C-NMR, MS data, and elemental analysis . These techniques could be employed to determine the molecular structure of 1-(4-Isopropoxyphenyl)propan-2-one.
Chemical Reactions Analysis
The chemical reactivity of phenylpropanone derivatives can be inferred from studies on similar compounds. For instance, the oxygen atoms and π-system of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one were found to be electron donor spots and active sites for electrophilic attack, as revealed by density functional theory . The polarographic behavior of pyridyl analogues of chalcone also provides insights into the reduction pathways of the carbonyl and ethylenic groups in these molecules . These findings suggest that 1-(4-Isopropoxyphenyl)propan-2-one may undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpropanone derivatives can be characterized by various parameters. Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity describe the molecule's chemical behavior . The polarographic study of chalcone analogues revealed that limiting currents and half-wave potentials are pH-dependent, indicating the influence of pH on the reduction behavior of these compounds . These studies provide a framework for understanding the physical and chemical properties of 1-(4-Isopropoxyphenyl)propan-2-one, although specific data for this compound would require direct investigation.
安全和危害
属性
IUPAC Name |
1-(4-propan-2-yloxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)14-12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPUJYWIFQALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358846 | |
| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84023-37-0 | |
| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


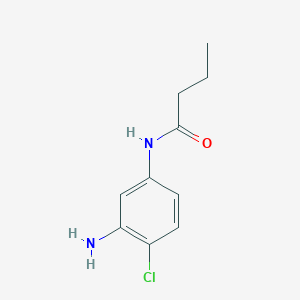
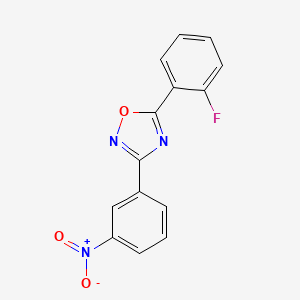
![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

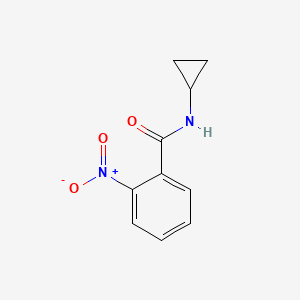
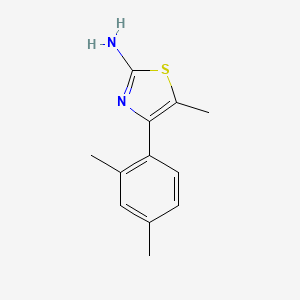
![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
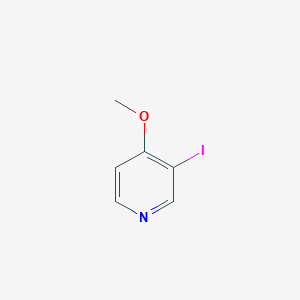
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

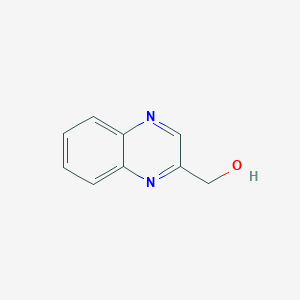


![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)